Ryo Ishikawa,
Mizuho Yasuda,
Shogo Sasaki,
Yue Ma,
Kazuo Nagasawa,
Masayuki Tera
PMID: 34263271
DOI:
10.1039/D1CC03294A
Abstract
The extent of thermodynamic stabilization of telomeric G-quadruplex (G4) by isomers of G4 ligand L2H2-6OTD, a telomestatin analog, is inversely correlated with susceptibility to S1 nuclease. L2H2-6OTD facilitated the S1 nuclease activities through the base flipping in G4, unlike the conventional role of G4 ligands which inhibit the protein binding to DNA/RNA upon ligand interactions.
Shunsuke Kobayashi,
Masanori Kase,
Masaaki Matsubara,
Akira Kitaoka,
Takeo Yasu
PMID: 34190685
DOI:
10.5414/CP204007
Abstract
Linezolid is used to treat prosthetic joint infection after total hip arthroplasty. Here, we present a case of linezolid-induced severe neutropenia, which improved after switching to tedizolid. Grade 3 neutropenia developed 5 days after linezolid injection (1,200 mg/day) and 33 days after oral administration of the same dose. However, during the 70 days of treatment with tedizolid, grade 3 neutropenia did not occur, and C-reactive protein levels remained in the normal range. No grade ≥ 1 thrombocytopenia or bleeding event occurred during the course of tedizolid treatment. Tedizolid may be an alternative drug for patients who develop linezolid-induced neutropenia.
Bo Li,
Heng Li,
Zhengdan Zhu,
Caigui Xiang,
Zhijian Xu,
Chen Fan,
Yitian Zhao,
Chunlan Feng,
Haiguo Sun,
Yong Zhang,
Tingting Cai,
Wei Tang,
Weiliang Zhu
PMID: 34119832
DOI:
10.1016/j.ejmech.2021.113583
Abstract
Herein we disclosed the novel nucleophilic addition reactions of the thiophenols and oxazolinium (DCZ0358) to produce N-2'-aryletheryl-1'-alkoxy-ethyl substituted arylisoquinolones. After evaluating the anti-inflammatory activity in vitro, 2d was found having significant anti-TNFα activity. Through the amplified synthesis of 2d, four monomers (3a-b and 4a-d) were obtained by chiral separation of the product. The reaction mechanism was proposed and explored by the control experiments. However, only the R-stereoisomers 3b and 4b have significant anti-TNFα activity in vitro (IC
= 56 and 14 nM, respectively). Moreover, 4b exerts potent therapeutic effects on ulcerative colitis in vivo (30 mg/kg bw, qd, i. g.). The subsequent bio-target exploration of compound 4bvia molecular docking and the experimental validation disclosed that 4b has 3-fold selectivity of binding activity on estrogen receptor (ER) beta (β) (Ki = 760.86 nM) vs. alpha (α) (Ki = 2320.58 nM). Thus, it provides a novel type of non-steroidal leads for developing anti-inflammatory drugs.
Theodora-Venera Apostol,
Luminita Gabriela Marutescu,
Constantin Draghici,
Laura-Ileana Socea,
Octavian Tudorel Olaru,
George Mihai Nitulescu,
Elena Mihaela Pahontu,
Gabriel Saramet,
Cristian Enache-Preoteasa,
Stefania-Felicia Barbuceanu
PMID: 34443608
DOI:
10.3390/molecules26165019
Abstract
In order to develop novel bioactive substances with potent activities, some new valine-derived compounds incorporating a 4-(phenylsulfonyl)phenyl fragment, namely, acyclic precursors from
-acyl-α-amino acids and
-acyl-α-amino ketones classes, and heterocycles from the large family of 1,3-oxazole-based compounds, were synthesized. The structures of the new compounds were established using elemental analysis and spectral (UV-Vis, FT-IR, MS, NMR) data, and their purity was checked by reversed-phase HPLC. The newly synthesized compounds were evaluated for their antimicrobial and antibiofilm activities, for toxicity on
, and by in silico studies regarding their potential mechanism of action and toxicity. The 2-aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione
bearing a
-tolyl group in 4-position exhibited the best antibacterial activity against the planktonic growth of both Gram-positive and Gram-negative strains, while the
-acyl-α-amino acid
and 1,3-oxazol-5(4
)-one
inhibited the
biofilms. Despite not all newly synthesized compounds showing significant biological activity, the general scaffold allows several future optimizations for obtaining better novel antimicrobial agents by the introduction of various substituents on the phenyl moiety at position 5 of the 1,3-oxazole nucleus.
Lukas Hahn,
Emine Karakaya,
Theresa Zorn,
Benedikt Sochor,
Matthias Maier,
Philipp Stahlhut,
Stefan Forster,
Karl Fischer,
Sebastian Seiffert,
Ann-Christin Pöppler,
Rainer Detsch,
Robert Luxenhofer
PMID: 34100282
DOI:
10.1021/acs.biomac.1c00427
Abstract
Hydrogels are key components in several biomedical research areas such as drug delivery, tissue engineering, and biofabrication. Here, a novel ABA-type triblock copolymer comprising poly(2-methyl-2-oxazoline) as the hydrophilic A blocks and poly(2-phenethyl-2-oxazoline) as the aromatic and hydrophobic B block is introduced. Above the critical micelle concentration, the polymer self-assembles into small spherical polymer micelles with a hydrodynamic radius of approx 8-8.5 nm. Interestingly, this specific combination of hydrophilic and hydrophobic aromatic moieties leads to rapid thermoresponsive inverse gelation at polymer concentrations above a critical gelation concentration (20 wt %) into a macroporous hydrogel of densely packed micelles. This hydrogel exhibited pronounced viscoelastic solid-like properties, as well as extensive shear-thinning, rapid structure recovery, and good strain resistance properties. Excellent 3D-printability of the hydrogel at lower temperature opens a wide range of different applications, for example, in the field of biofabrication. In preliminary bioprinting experiments using NIH 3T3 cells, excellent cell viabilities of more than 95% were achieved. The particularly interesting feature of this novel material is that it can be used as a printing support in hybrid bioink systems and sacrificial bioink due to rapid dissolution at physiological conditions.
Micaela Tirri,
Paolo Frisoni,
Sabrine Bilel,
Raffaella Arfè,
Claudio Trapella,
Anna Fantinati,
Giorgia Corli,
Beatrice Marchetti,
Fabio De-Giorgio,
Cristian Camuto,
Monica Mazzarino,
Rosa Maria Gaudio,
Giovanni Serpelloni,
Fabrizio Schifano,
Francesco Botrè,
Matteo Marti
PMID: 34445476
DOI:
10.3390/ijms22168771
Abstract
4,4'-Dimethylaminorex (4,4'-DMAR) is a new synthetic stimulant, and only a little information has been made available so far regarding its pharmaco-toxicological effects. The aim of this study was to investigate the effects of the systemic administration of both the single (±)
(0.1-60 mg/kg) and (±)
(30 and 60 mg/kg) stereoisomers and their co-administration (e.g., (±)
at 1, 10 or 60 mg/kg + (±)
at 30 mg/kg) in mice. Moreover, we investigated the effect of 4,4'-DMAR on the expression of markers of oxidative/nitrosative stress (8-OHdG, iNOS, NT and NOX2), apoptosis (Smac/DIABLO and NF-κB), and heat shock proteins (HSP27, HSP70, HSP90) in the cerebral cortex. Our study demonstrated that the (±)
stereoisomer dose-dependently induced psychomotor agitation, sweating, salivation, hyperthermia, stimulated aggression, convulsions and death. Conversely, the (±)
stereoisomer was ineffective whilst the stereoisomers' co-administration resulted in a worsening of the toxic (±)
stereoisomer effects. This trend of responses was confirmed by immunohistochemical analysis on the cortex. Finally, we investigated the potentially toxic effects of stereoisomer co-administration by studying urinary excretion. The excretion study showed that the (±)
stereoisomer reduced the metabolism of the (±)
form and increased its amount in the urine, possibly reflecting its increased plasma levels and, therefore, the worsening of its toxicity.
William A Fahy,
Farshid Homayoun-Valiani,
Anthony Cahn,
Jon Robertson,
Alison Templeton,
Wilhelmine H Meeraus,
Robert Wilson,
Mike Lowings,
Miriam Marotti,
Sarah L West,
Maggie Tabberer,
Edith M Hessel
PMID: 34113095
DOI:
10.2147/COPD.S309320
Abstract
Management of acute exacerbations of chronic obstructive pulmonary disease (COPD) is sometimes inadequate leading to either prolonged duration and/or an increased risk of recurrent exacerbations in the period following the initial event.
To evaluate the safety and efficacy of inhaled nemiralisib, a phosphoinositide 3-kinase δ inhibitor, in patients experiencing an acute exacerbation of COPD.
In this double-blind, placebo-controlled study, COPD patients (40-80 years, ≥10 pack-year smoking history, current moderate/severe acute exacerbation of COPD requiring standard-of-care treatment) were randomized to placebo or nemiralisib 12.5 µg, 50 µg, 100 µg, 250 µg, 500 µg, or 750 µg (ratio of 3:1:1:1:1:1:3; N=938) for 12 weeks with an exploratory 12-week follow-up period. The primary endpoint was change from baseline in post-bronchodilator FEV
at week 12. Key secondary endpoints were rate of re-exacerbations, patient-reported outcomes (Exacerbations of Chronic Pulmonary Disease Tool, COPD Assessment Test, St George's Respiratory Questionnaire-COPD), plasma pharmacokinetics (PK) and safety/tolerability.
There was no difference in change from baseline FEV
at week 12 between the nemiralisib and placebo treatment groups (posterior adjusted median difference, nemiralisib 750 µg and placebo: -0.004L (95% CrI: -0.051L to 0.042L)). Overall, there were also no differences between nemiralisib and placebo in secondary endpoints, including re-exacerbations. Plasma PK increased in a dose proportional manner. The most common adverse event for nemiralisib was post-inhalation cough which appeared to be dose-related.
The addition of nemiralisib to standard-of-care treatment for 12 weeks did not improve lung function or re-exacerbations in patients with, and following an acute exacerbation of COPD. However, this study demonstrated that large clinical trials recruiting acutely exacerbating patients can successfully be conducted.
Naomi Dempsey,
Amanda Rosenthal,
Nitika Dabas,
Yana Kropotova,
Marc Lippman,
Nanette H Bishopric
PMID: 34115243
DOI:
10.1007/s10549-021-06280-x
Abstract
Despite great success as a targeted breast cancer therapy, trastuzumab use may be complicated by heart failure and loss of left ventricular contractile function. This review summarizes the risk factors, imaging, and prevention of cardiotoxicity associated with trastuzumab and other HER2-targeted therapies.
Cardiovascular disease risk factors, advanced age, and previous anthracycline treatment predispose to trastuzumab-induced cardiotoxicity (TIC), with anthracycline exposure being the most significant risk factor. Cardiac biomarkers such as troponins and pro-BNP and imaging assessments such as echocardiogram before and during trastuzumab therapy may help in early identification of TIC. Initiation of beta-adrenergic antagonists and angiotensin converting enzyme inhibitors may prevent TIC. Cardiotoxicity rates of other HER2-targeted treatments, such as pertuzumab, T-DM1, lapatinib, neratinib, tucatinib, trastuzumab deruxtecan, and margetuximab, appear to be significantly lower as reported in the pivotal trials which led to their approval.
Risk assessment for TIC should include cardiac imaging assessment and should incorporate prior anthracycline use, the strongest risk factor for TIC. Screening and prediction of cardiotoxicity, referral to a cardio-oncology specialist, and initiation of effective prophylactic therapy may all improve prognosis in patients receiving HER2-directed therapy. Beta blockers and ACE inhibitors appear to mitigate risk of TIC. Anthracycline-free regimens have been proven to be efficacious in early HER2-positive breast cancer and should now be considered the standard of care for early HER2-positive breast cancer. Newer HER2-directed therapies appear to have significantly lower cardiotoxicity compared to trastuzumab, but trials are needed in patients who have experienced TIC and patients with pre-existing cardiac dysfunction.
Vincenzo Di Nunno,
Enrico Franceschi,
Alicia Tosoni,
Antonella Mura,
Santino Minichillo,
Monica Di Battista,
Lidia Gatto,
Ilaria Maggio,
Raffaele Lodi,
Stefania Bartolini,
Alba Ariela Brandes
PMID: 34403132
DOI:
10.1007/s40261-021-01070-1
Abstract
Breast cancer (BC) is the second most common tumour spreading to the central nervous system (CNS). The prognosis of patients with CNS metastases depends on several parameters including the molecular assessment of the disease. Although loco-regional treatment remains the best approach, systemic therapies are acquiring a role leading to remarkable long-lasting responses. The efficacy of these compounds diverges between tumours with different molecular assessments. Promising agents under investigation are drugs targeting the HER2 pathways such as tucatinib, neratinib, pyrotinib, trastuzumab deruxtecan. In addition, there are several promising agents under investigation for patients with triple-negative brain metastases (third-generation taxane, etirinotecan, sacituzumab, immune-checkpoint inhibitors) and hormone receptor-positive brain metastases (CDK 4/5, phosphoinositide-3-kinase-mammalian target of rapamycin [PI3K/mTOR] inhibitors). Also, the systemic treatment of leptomeningeal metastases, which represents a very negative prognostic site of metastases, is likely to change as several compounds are under investigation, some with interesting preliminary results. Here we performed a comprehensive review focusing on the current management of CNS metastases according to molecular subtypes, site of metastases (leptomeningeal vs brain), and systemic treatments under investigation.